molecular formula C8H14N2O2 B3329333 (8As)-3,8a-dimethyl-3,6,7,8-tetrahydro-2H-[1,3]oxazolo[3,2-a]pyrazin-5-one CAS No. 579467-22-4

(8As)-3,8a-dimethyl-3,6,7,8-tetrahydro-2H-[1,3]oxazolo[3,2-a]pyrazin-5-one

Cat. No.: B3329333
CAS No.: 579467-22-4
M. Wt: 170.21 g/mol
InChI Key: JIWZTSPWFUSTHR-XDKWHASVSA-N
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Description

(8As)-3,8a-dimethyl-3,6,7,8-tetrahydro-2H-[1,3]oxazolo[3,2-a]pyrazin-5-one is a heterocyclic compound that features both oxazole and pyrazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8As)-3,8a-dimethyl-3,6,7,8-tetrahydro-2H-[1,3]oxazolo[3,2-a]pyrazin-5-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of N-alkylpyrrole with hydrazine hydrate, leading to the formation of the pyrazine ring through intramolecular heterocyclization . Another approach includes the use of dicarbonyl compounds and hydrazine derivatives to form the oxazole ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(8As)-3,8a-dimethyl-3,6,7,8-tetrahydro-2H-[1,3]oxazolo[3,2-a]pyrazin-5-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different hydrogenated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the oxazole or pyrazine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole oxides, while substitution reactions can produce a wide range of functionalized derivatives .

Mechanism of Action

The mechanism of action of (8As)-3,8a-dimethyl-3,6,7,8-tetrahydro-2H-[1,3]oxazolo[3,2-a]pyrazin-5-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (8As)-3,8a-dimethyl-3,6,7,8-tetrahydro-2H-[1,3]oxazolo[3,2-a]pyrazin-5-one apart is its combined oxazole and pyrazine rings, which confer unique electronic and steric properties. This makes it a versatile scaffold for the development of new compounds with diverse biological and chemical applications .

Properties

IUPAC Name

(8aS)-3,8a-dimethyl-3,6,7,8-tetrahydro-2H-[1,3]oxazolo[3,2-a]pyrazin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O2/c1-6-4-12-8(2)5-9-3-7(11)10(6)8/h6,9H,3-5H2,1-2H3/t6?,8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIWZTSPWFUSTHR-XDKWHASVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC2(N1C(=O)CNC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CO[C@@]2(N1C(=O)CNC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(8As)-3,8a-dimethyl-3,6,7,8-tetrahydro-2H-[1,3]oxazolo[3,2-a]pyrazin-5-one
Reactant of Route 2
(8As)-3,8a-dimethyl-3,6,7,8-tetrahydro-2H-[1,3]oxazolo[3,2-a]pyrazin-5-one
Reactant of Route 3
(8As)-3,8a-dimethyl-3,6,7,8-tetrahydro-2H-[1,3]oxazolo[3,2-a]pyrazin-5-one
Reactant of Route 4
(8As)-3,8a-dimethyl-3,6,7,8-tetrahydro-2H-[1,3]oxazolo[3,2-a]pyrazin-5-one
Reactant of Route 5
(8As)-3,8a-dimethyl-3,6,7,8-tetrahydro-2H-[1,3]oxazolo[3,2-a]pyrazin-5-one
Reactant of Route 6
(8As)-3,8a-dimethyl-3,6,7,8-tetrahydro-2H-[1,3]oxazolo[3,2-a]pyrazin-5-one

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